molecular formula C30H25BrN2O5 B11942119 dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate CAS No. 853334-44-8

dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate

Cat. No.: B11942119
CAS No.: 853334-44-8
M. Wt: 573.4 g/mol
InChI Key: FSBLATXMCIGAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate is a polycyclic heterocyclic compound featuring a pyrrolo[1,2-a]benzimidazole core. Key structural attributes include:

  • Position 1: A 3-bromobenzoyl group, introducing electron-withdrawing and bulky characteristics.
  • Position 4: A benzyl substituent, enhancing lipophilicity.
  • Positions 6 and 7: Methyl groups, contributing to steric effects.
  • Positions 2 and 3: Dimethyl ester moieties, influencing solubility and reactivity.

Properties

CAS No.

853334-44-8

Molecular Formula

C30H25BrN2O5

Molecular Weight

573.4 g/mol

IUPAC Name

dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethylpyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate

InChI

InChI=1S/C30H25BrN2O5/c1-17-13-22-23(14-18(17)2)33-26(27(34)20-11-8-12-21(31)15-20)24(29(35)37-3)25(30(36)38-4)28(33)32(22)16-19-9-6-5-7-10-19/h5-15H,16H2,1-4H3

InChI Key

FSBLATXMCIGAQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=C(C(=C3N2CC4=CC=CC=C4)C(=O)OC)C(=O)OC)C(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of polyphosphoric acid (PPA) to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with a benzimidazole core, including derivatives like dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate, exhibit significant antimicrobial properties.

  • Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to disrupt bacterial cell walls and inhibit essential cellular processes. For instance, studies have shown that such derivatives can effectively inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Case Study : A specific study demonstrated that derivatives of benzimidazole exhibited minimum inhibitory concentrations (MICs) ranging from 25 μg/mL to 128 μg/mL against several pathogens . This suggests that this compound may possess similar or enhanced efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential.

  • In Vitro Studies : A notable study focused on screening a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines .
  • Mechanism : The anticancer activity is hypothesized to be linked to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored.

  • Experimental Findings : In vivo studies have shown that similar benzimidazole derivatives can reduce inflammation markers in animal models . The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and mediators.

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description Reference
AntimicrobialInhibits growth of bacteria such as E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces inflammation markers in animal models

Mechanism of Action

The mechanism of action of dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

a. Core Heterocycle and Substituent Effects
  • The target compound and 5e share the pyrrolo[1,2-a]benzimidazole core but differ in substituents at position 1. The 3-bromobenzoyl group in the target introduces steric bulk and electronic effects absent in 5e , which lacks substitution at position 1 .
  • 2c features an imidazo[1,2-a]pyridine core, a related but distinct heterocycle. Its 4-bromophenyl and cyano groups may confer unique reactivity compared to the target’s benzimidazole system .
b. Ester Group Variations
  • The target uses dimethyl esters at positions 2 and 3, whereas 5e employs diethyl esters at 1 and 3. Dimethyl esters may reduce steric hindrance and alter hydrolysis kinetics compared to bulkier diethyl groups .
  • 2c also uses diethyl esters but at positions 5 and 6, highlighting positional flexibility in ester functionalization across heterocycles .
d. Spectral and Physical Properties
  • 5e ’s IR spectra show strong carbonyl stretches (1701, 1675 cm⁻¹), consistent with ester groups. The target’s 3-bromobenzoyl group would likely introduce additional absorption bands (e.g., C-Br stretch ~600 cm⁻¹) .

Biological Activity

Dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate (CAS No. 853334-44-8) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[1,2-a]benzimidazole core, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C23H22BrN2O4C_{23}H_{22}BrN_2O_4, with a molecular weight of approximately 480.34 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular Formula C23H22BrN2O4
Molecular Weight 480.34 g/mol
CAS Number 853334-44-8
IUPAC Name This compound

Anticancer Potential

Research has indicated that benzimidazole derivatives often exhibit anticancer properties. A study focusing on related compounds demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cells through caspase activation and DNA damage pathways. For instance, compounds similar to dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole have shown promising cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

The biological activity of dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole may involve:

  • Enzyme Inhibition: The compound could modulate the activity of specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Interaction: It may interact with cellular receptors to influence signaling pathways critical for cell survival and proliferation.

Study on Anticancer Activity

In a comparative study of benzimidazole derivatives, compounds similar to dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl showed IC50 values ranging from 50 to 200 μM against various cancer cell lines. The study concluded that structural modifications significantly affect biological activity, suggesting that further optimization of the compound could enhance its therapeutic potential .

Antimicrobial Evaluation

A recent investigation into the antimicrobial properties of benzimidazole derivatives found that several compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy against specific pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.